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molecular formula C7H13NO4 B8688330 N-(2,3-Dihydroxypropyl)-3-oxobutanamide CAS No. 160173-41-1

N-(2,3-Dihydroxypropyl)-3-oxobutanamide

Cat. No. B8688330
M. Wt: 175.18 g/mol
InChI Key: CXYMELMXILSGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05321118

Procedure details

Diketene is reacted at a temperature of about 25 to 35° C. with 1-amino-2,3-propane diol in an aqueous solution to produce 1-acetoacetamido-2,3-propane diol, as illustrated below: ##STR1##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[NH2:7][CH2:8][CH:9]([OH:12])[CH2:10][OH:11]>>[C:4]([NH:7][CH2:8][CH:9]([OH:12])[CH2:10][OH:11])(=[O:5])[CH2:3][C:2]([CH3:1])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)NCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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